1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol
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Overview
Description
“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol” is a chemical compound with the empirical formula C11H10ClNO2 . It is a solid substance and is part of the class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular weight of “this compound” is 223.66 . The SMILES string representation of the molecule is CC(O)c1cc(no1)-c2ccc(Cl)cc2
. The InChI key is SQYVFTREWNTIKO-UHFFFAOYSA-N
.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C11H10ClNO2 and it has a molecular weight of 223.66 .
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, “1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, suggesting measures such as washing hands thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it gets in the eyes .
Mechanism of Action
Target of Action
The primary target of 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol is the Histamine H3 receptor . This receptor plays a crucial role in the regulation of histamine synthesis and release .
Mode of Action
This compound acts as an antagonist/inverse agonist at H3 receptors . It blocks histamine from binding to presynaptic H3 autoreceptors, which increases histamine synthesis and release . The increased histamine then binds to H1 receptors, enhancing communication to neurons in brain regions important for sleep and wakefulness .
Biochemical Pathways
The compound’s action on H3 receptors affects the histaminergic pathway . Normally, when synaptic histamine levels are high, histamine binds to H3 autoreceptors to inhibit further synthesis and release of histamine in the brain . By blocking this inhibition, this compound increases histamine levels, which can affect various downstream effects related to sleep and wakefulness .
Result of Action
The result of this compound’s action is an increase in histamine levels in the brain, which enhances neuronal activity and communication with important brain regions for sleep and wakefulness . This can potentially be used to treat conditions like excessive daytime sleepiness .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol is not well-defined. It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVFTREWNTIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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